

Navigating the Landscape of 6-Alkylpyridazin-3-amines: A Technical Overview

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Compound of Interest

Compound Name: 6-Propylpyridazin-3-amine

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the chemical and biological characteristics of 6-alkylpyridazin-3-amines, a class of heterocyclic compounds of interest in medicinal chemistry. While specific data for "**6-Propylpyridazin-3-amine**" is not readily available in public databases, this paper will provide a comprehensive overview based on closely related analogs and the broader family of 6-substituted pyridazin-3-amines. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel pyridazine-based therapeutic agents.

Physicochemical Properties: A Look at a Close Analog

To provide quantitative data, we will examine the computed properties of the closely related compound, 6-Isopropylpyridazin-3-amine. These properties offer valuable insights into the likely characteristics of **6-Propylpyridazin-3-amine**.

Property	Value	Source
IUPAC Name	6-propan-2-ylpyridazin-3-amine	PubChem
Molecular Formula	C7H11N3	PubChem
Molecular Weight	137.18 g/mol	PubChem
XLogP3	0.7	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	137.0953 g/mol	PubChem
Topological Polar Surface Area	51.8 Å ²	PubChem
Heavy Atom Count	10	PubChem
Formal Charge	0	PubChem

Synthesis of 6-Substituted Pyridazin-3-amines: Experimental Protocols

The synthesis of 6-alkylpyridazin-3-amines can be achieved through various established synthetic routes. A common and efficient method involves the Suzuki-Miyaura cross-coupling reaction, starting from a readily available precursor like 3-amino-6-chloropyridazine.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 6-arylpyridazines, which can be adapted for the synthesis of 6-alkylpyridazines.

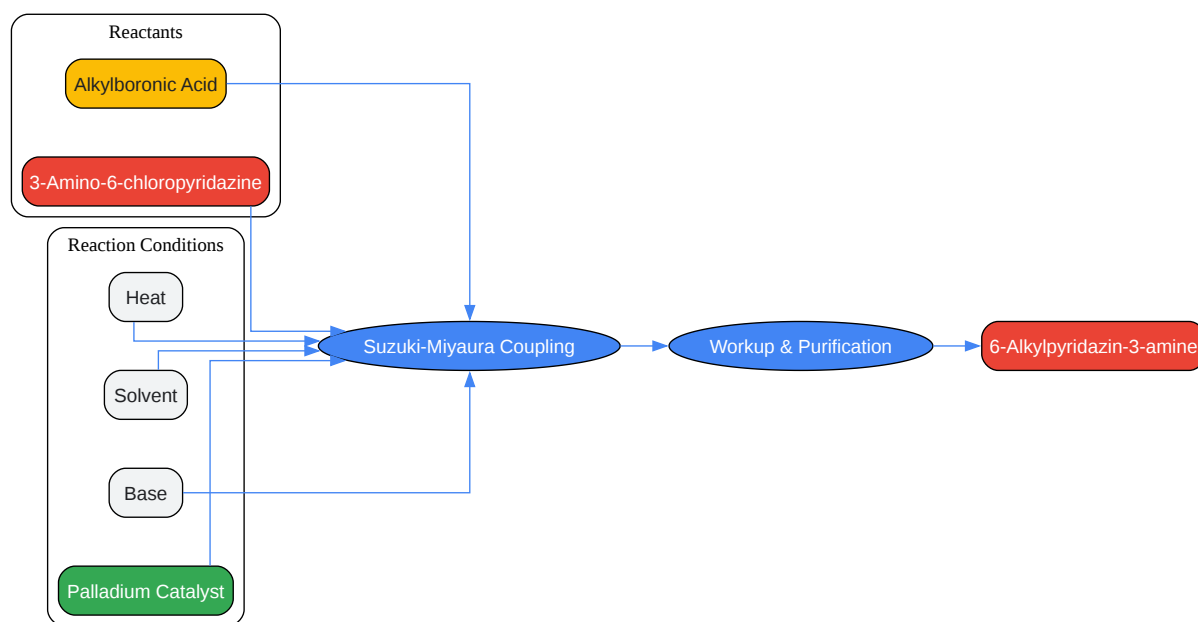
Materials:

- 3-Amino-6-chloropyridazine

- Appropriate boronic acid (e.g., propylboronic acid)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., Na₂CO₃, K₂CO₃)
- Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

- To a reaction vessel, add 3-amino-6-chloropyridazine (1 equivalent), the corresponding boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
- Add the solvent to the mixture.
- Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
- Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.
- Heat the reaction mixture to a temperature ranging from 80°C to 120°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkylpyridazin-3-amine.



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Caption: General workflow for the synthesis of 6-Alkylpyridazin-3-amines.

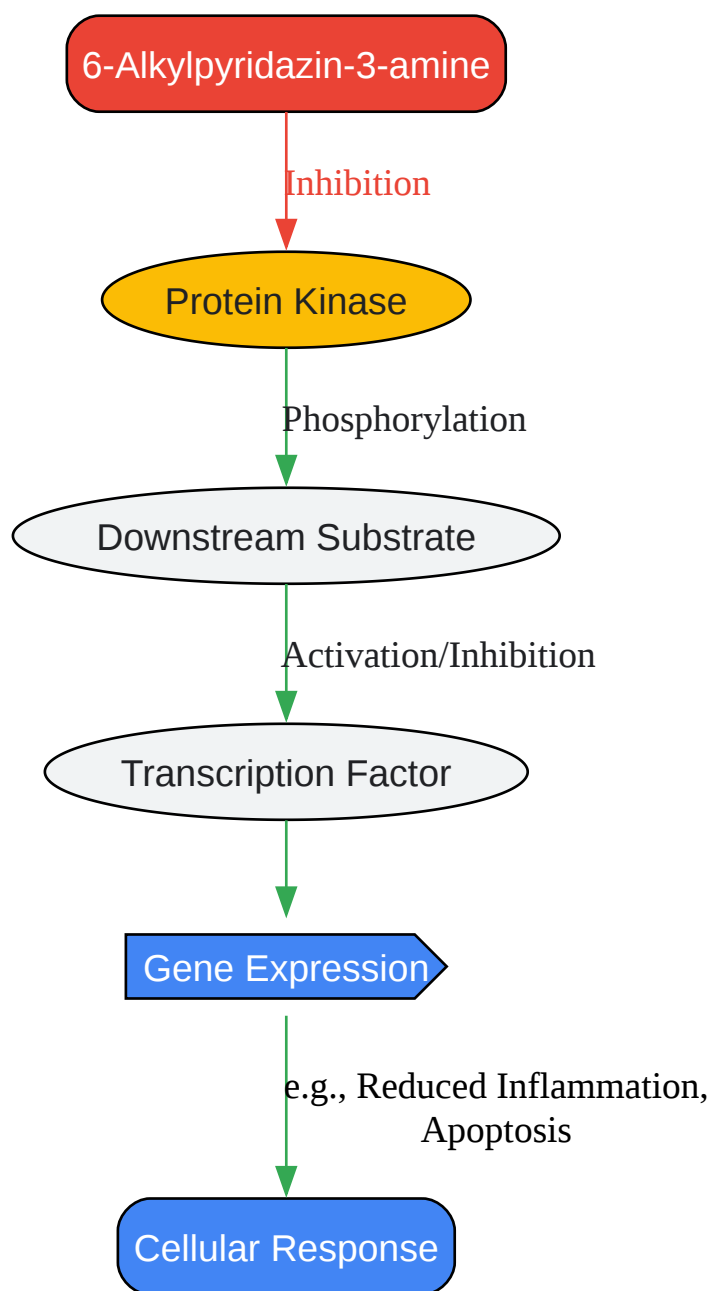
Potential Biological Activities and Signaling Pathways

Pyridazine and pyridazinone derivatives are known to exhibit a wide range of pharmacological activities.^{[1][2]} These activities often stem from their ability to interact with various biological

targets, including enzymes and receptors. While the specific biological profile of **6-Propylpyridazin-3-amine** is uncharacterized, related compounds have shown potential as:

- Anti-inflammatory agents: By potentially inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).^[3]
- Anticancer agents: Through mechanisms that may involve the inhibition of protein kinases crucial for cancer cell proliferation.
- Cardiovascular agents: Some pyridazinone derivatives have demonstrated cardiotonic and antihypertensive effects.^[3]
- Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.

The diverse biological activities of pyridazinone derivatives suggest their potential to modulate multiple signaling pathways. A hypothetical pathway, based on their known anti-inflammatory and anticancer effects, could involve the inhibition of a protein kinase, leading to downstream effects on gene expression and cellular processes.



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Caption: Hypothetical signaling pathway for 6-Alkylpyridazin-3-amine.

Conclusion

While a specific, in-depth technical profile for **6-Propylpyridazin-3-amine** remains to be established in the public domain, the information available for analogous compounds provides a strong foundation for future research. The synthetic accessibility of the pyridazine core,

coupled with the diverse biological activities exhibited by its derivatives, underscores the potential of this scaffold in drug discovery. Further investigation into the synthesis and biological evaluation of **6-Propylpyridazin-3-amine** and other 6-alkylpyridazin-3-amines is warranted to fully elucidate their therapeutic potential.

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